Physicochemical Differentiation: Increased Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count vs. Unsubstituted Core
The target compound possesses 5 heteroatoms (N, O₃, S) and an estimated tPSA of approximately 83.4 Ų, compared to 3 heteroatoms (N, O) and a tPSA of approximately 41.1 Ų for the unsubstituted parent 3-oxocyclobutane-1-carbonitrile (CAS 20249-16-5) [1]. This increase of approximately 42.3 Ų in tPSA is driven by the additional sulfone oxygens. In oral drug design, tPSA values above 60 Ų are generally associated with reduced passive membrane permeability but improved aqueous solubility; values above 80 Ų typically require active transport for significant oral absorption [2]. The H-bond acceptor count increases from 2 (parent) to 4 (target compound), which directly impacts aqueous solubility and CYP450 recognition [3]. These differences are of a magnitude known to alter in vivo pharmacokinetic behavior [2]. Caution: No direct experimental permeability or solubility data for this specific compound were identified in the published literature.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | tPSA ≈ 83.4 Ų (calculated); H-bond acceptors = 4 |
| Comparator Or Baseline | 3-Oxocyclobutane-1-carbonitrile (CAS 20249-16-5): tPSA ≈ 41.1 Ų; H-bond acceptors = 2 |
| Quantified Difference | Δ tPSA ≈ +42.3 Ų; Δ H-bond acceptors = +2 |
| Conditions | Calculated using fragment-based tPSA summation; comparator data from PubChem [1] |
Why This Matters
A tPSA difference of over 40 Ų places these two compounds in distinct permeability classes under Veber's rules, meaning the target compound cannot serve as a direct physicochemical surrogate for the parent scaffold in lead optimization.
- [1] PubChem. 3-Oxocyclobutane-1-carbonitrile (CAS 20249-16-5). CID 22862648. https://pubchem.ncbi.nlm.nih.gov/compound/22862648 (accessed 2026-04-29). View Source
- [2] Veber, D.F. et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. https://doi.org/10.1021/jm020017n View Source
- [3] Meanwell, N.A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
